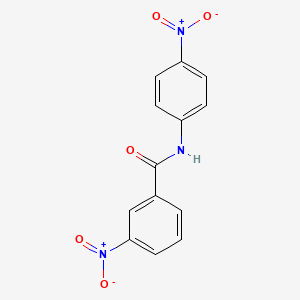

3-nitro-N-(4-nitrophenyl)benzamide

Description

3-Nitro-N-(4-nitrophenyl)benzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with nitro groups at the 3-position of the benzene ring and the para-position of the aniline moiety. Its synthesis typically involves coupling nitro-substituted benzoyl chlorides with nitroanilines, yielding intermediates with high purity (65–96%) .

Properties

CAS No. |

38876-62-9 |

|---|---|

Molecular Formula |

C13H9N3O5 |

Molecular Weight |

287.23 g/mol |

IUPAC Name |

3-nitro-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9N3O5/c17-13(9-2-1-3-12(8-9)16(20)21)14-10-4-6-11(7-5-10)15(18)19/h1-8H,(H,14,17) |

InChI Key |

PRRPUXWFLOUZHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-nitro-N-(4-nitrophenyl)benzamide can be synthesized through the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride. This reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity primarily at its nitro groups and amide functional groups. Key reaction types include:

1.1 Reduction of Nitro Groups

The nitro substituents undergo catalytic hydrogenation to form amino derivatives. This reaction is typically catalyzed by palladium-on-carbon (Pd/C) under hydrogen gas. The reduction converts nitro groups (-NO₂) to amine groups (-NH₂), altering the compound’s electronic properties and potential bioactivity.

1.2 Substitution Reactions

Nitro groups can act as leaving groups in nucleophilic aromatic substitution reactions. For example, treatment with nucleophiles (e.g., amines, thiols) under basic conditions replaces nitro groups with other functional groups.

1.3 Hydrolysis of the Amide Bond

Under acidic or basic conditions, the amide bond can hydrolyze to yield carboxylic acid and amine derivatives. This reaction is temperature- and pH-dependent, with stronger acids/bases accelerating cleavage.

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Reduction | H₂ gas, Pd/C catalyst | Room temperature, elevated pressure (e.g., hydrogenation apparatus) | Corresponding diamine derivatives |

| Substitution | Amines/thiols, K₂CO₃, DMF | Reflux in polar aprotic solvents (e.g., DMF) | Substituted benzamides |

| Hydrolysis | HCl/H₂SO₄ or NaOH | Heated aqueous solutions (e.g., 80°C for 2–4 hours) | Carboxylic acid + aniline derivatives |

Key Research Findings

3.1 Structural Flexibility

Crystallographic studies reveal non-planar conformations due to dihedral angles between aromatic rings (e.g., ~26° in related compounds) . This flexibility influences reactivity, particularly in substitution reactions where steric hindrance is minimized.

3.2 Hydrogen Bonding Networks

In crystalline forms, intermolecular hydrogen bonds (e.g., C–H⋯O and N–H⋯O) stabilize the structure. These interactions are critical for determining solubility and solid-state properties .

3.3 Biochemical Implications

Nitro group reduction generates reactive intermediates, which may interact with biological targets (e.g., enzymes, DNA). Such modifications are relevant in medicinal chemistry for designing antimicrobial or anticancer agents .

Thermal Stability

The compound exhibits high thermal stability, with melting points exceeding 150°C in some derivatives . This stability is attributed to strong intermolecular hydrogen bonding and conjugation within the aromatic system.

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₅ |

| Molecular Weight | 287.23 g/mol |

| Solubility | Poor in polar solvents (e.g., H₂O) |

| Key IR Peaks | ~1667 cm⁻¹ (C=O stretch) |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10N4O4

- Molecular Weight : Approximately 286.25 g/mol

- Structural Features : The compound contains two nitro groups and a benzamide moiety, which contribute to its chemical reactivity and biological activity.

Antitumor Activity

Research indicates that 3-nitro-N-(4-nitrophenyl)benzamide exhibits significant antitumor properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:

- Enzymatic Reduction : The nitro groups may undergo bioreduction, generating reactive intermediates that selectively target hypoxic tumor cells.

- Inhibition of Key Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair, contributing to their cytotoxic effects.

Case Study: Cytotoxicity Assays

In vitro assays conducted on human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxic effects against these cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via nitroso intermediates |

| HeLa | 15 | Inhibition of cell proliferation |

| A549 | 20 | Modulation of apoptotic pathways |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its unique arrangement of functional groups allows for diverse reactivity patterns, making it suitable for the synthesis of more complex organic molecules.

Material Science Applications

Due to its unique chemical structure, this compound has potential applications in materials science, particularly in the development of organic semiconductors and photonic devices. The presence of nitro groups can enhance electron affinity, making it a candidate for electronic applications.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with biological molecules through its nitro and amide functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antibacterial or antifungal effects . The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Nitro Groups

The position of nitro groups significantly impacts physicochemical and biological properties:

- 2-Nitro-N-(4-nitrophenyl)benzamide (structural isomer): Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. The nitro groups at the 2- and 4-positions result in distinct intramolecular hydrogen bonding (C–H···O) and a non-planar conformation, contrasting with the 3-nitro analogue .

- 4-Bromo-N-(2-nitrophenyl)benzamide : Substitution with bromine at the 4-position and a nitro group at the 2-position leads to altered crystal packing, with intermolecular N–H···O hydrogen bonds stabilizing a 3D network .

Table 1: Structural and Computational Comparison

Table 2: Substituent Impact on Physical Properties

Computational and Spectroscopic Insights

- Vibrational Spectroscopy: The 2-nitro isomer exhibits distinct IR/Raman bands at 1,535 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch), differing from the 3-nitro analogue due to resonance effects .

- Molecular Docking : Derivatives like 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide show high binding affinity to FtsZ (bacterial cell division protein), highlighting the role of trifluoromethyl groups in target engagement .

Biological Activity

3-Nitro-N-(4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two nitro groups attached to different aromatic rings, which contribute to its pharmacological properties. The structural characteristics influence its binding affinity and interaction with biological targets.

Research indicates that this compound interacts with several biological targets, including enzymes and receptors. The compound exhibits potential as an inhibitor for various enzymes involved in cancer progression.

- Enzyme Inhibition : Studies have shown that this compound can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. This inhibition suggests a role in managing diabetes and metabolic disorders .

- Anticancer Activity : The compound has shown promising results in vitro against several cancer cell lines. It was evaluated using the MTT assay, revealing cytotoxic effects on breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Target | Activity | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Dipeptidyl Peptidase-IV | Inhibition | 0.420 | Not specified |

| Cancer Cell Proliferation | Cytotoxicity | 1.95 | MCF-7 |

| Cancer Cell Proliferation | Cytotoxicity | 2.36 | HCT-116 |

| Cancer Cell Proliferation | Cytotoxicity | 3.45 | PC-3 |

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- In Vitro Studies : A study conducted by Arafa et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values lower than standard treatments such as erlotinib .

- Mechanism-Based Approaches : Another review highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Computational studies indicated strong binding affinities to target proteins related to cancer progression, supporting experimental findings on its inhibitory effects .

Q & A

Q. Critical Factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing intermediates.

- Temperature : Higher temperatures (80–100°C) reduce reaction time but may increase side products.

- Base selection : Triethylamine improves chloride displacement efficiency .

Q. Table 1. Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| A | 4-Nitrobenzoyl chloride, DMSO, 80°C | 39 | 197 | |

| B | Nitrobenzoyl derivative, triethylamine, THF | 59–73 | 163–170 |

Basic: How is this compound characterized, and what spectral markers validate its structure?

Answer:

Key Techniques :

- ¹H/¹³C NMR :

- ¹H NMR (DMSO-d₆): δ 11.36 (s, NH), 8.45–7.97 (aromatic protons) .

- ¹³C NMR: Peaks at 164.04 ppm (amide C=O), 148–119 ppm (aromatic carbons) .

- FTIR : Strong absorption at ~1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Elemental Analysis : Discrepancies between calculated (C 48.54%, H 2.51%) and observed (C 48.16%, H 2.63%) values indicate potential impurities or hydration .

Q. Validation Protocol :

- Cross-reference NMR/IR data with computational predictions (e.g., density functional theory).

- Confirm purity via HPLC (retention time matching) .

Advanced: How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets?

Answer :

Methodology :

- Software : GROMACS (for molecular dynamics) or Gaussian (for quantum mechanics).

- Parameters :

- Force fields (e.g., CHARMM36) simulate ligand-protein interactions.

- Solvation models (e.g., TIP3P) mimic aqueous environments.

- Validation : Compare simulated binding affinities with experimental IC₅₀ values .

Case Study :

For Mycobacterium tuberculosis inhibition (IC₅₀ ~5 µM), simulations revealed hydrogen bonding between the nitro groups and enzyme active sites (e.g., enoyl-acyl carrier protein reductase) .

Advanced: How do crystallographic studies resolve structural ambiguities in nitrobenzamide derivatives?

Answer :

Technique : Single-crystal X-ray diffraction (SC-XRD) using SHELX software .

- Refinement : SHELXL refines anisotropic displacement parameters, resolving disorder in nitro groups.

- Key Metrics :

Example : SC-XRD confirmed a dihedral angle of 85° between benzene rings in 4-nitro-N-(3-nitrophenyl)benzamide, explaining steric hindrance effects .

Advanced: What strategies address contradictions in spectroscopic or elemental analysis data?

Answer :

Common Issues :

- Elemental Analysis Discrepancies : Observed vs. calculated values (e.g., N 12.81% vs. 13.06% ) suggest incomplete purification.

- Solution : Recrystallize using ethanol/water mixtures or employ column chromatography.

- NMR Signal Splitting : Overlapping aromatic signals (δ 8.45–7.97 ) require 2D NMR (e.g., COSY, HSQC) for assignment.

Q. Validation :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Cross-check melting points with literature to assess purity .

Advanced: What mechanistic insights explain the compound’s bioactivity against Mycobacterium tuberculosis?

Answer :

Proposed Mechanism :

- Target : Dual inhibition of enoyl-acyl carrier protein reductase (InhA) and arylamine N-acetyltransferase .

- Key Interactions :

- Nitro groups form hydrogen bonds with NAD⁺ cofactor-binding sites.

- Aromatic stacking disrupts substrate binding.

Q. Experimental Evidence :

- MIC values of 2–10 µg/mL in drug-resistant strains .

- Synergy with rifampicin reduces bacterial load by 90% in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.